Ethyl hept-2-ynoate

Description

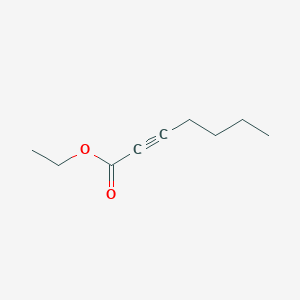

Structure

3D Structure

Properties

IUPAC Name |

ethyl hept-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCQMGYMFGPMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168692 | |

| Record name | Ethyl hept-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16930-95-3 | |

| Record name | Ethyl 2-heptynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16930-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hept-2-ynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016930953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16930-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hept-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hept-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Hept 2 Ynoate and Its Analogues

Direct Esterification Approaches for Alkynoates

Direct esterification represents a fundamental and widely employed strategy for the synthesis of esters, including alkynoates like ethyl hept-2-ynoate. This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

The Fischer-Speier esterification is a classic acid-catalyzed method that is well-suited for simple alcohols such as methanol or ethanol, which can be used in large excess to drive the reaction equilibrium towards the product. commonorganicchemistry.comchemistrysteps.com The reaction is typically carried out under reflux conditions with a strong acid catalyst like sulfuric acid or phosphoric acid. chemistrysteps.com A key consideration in Fischer esterification is that all steps are reversible. To maximize the yield of the ester, the equilibrium must be shifted to the product side, which can be achieved by using an excess of the alcohol or by removing the water formed during the reaction. chemistrysteps.comorganic-chemistry.org

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a mild alternative. commonorganicchemistry.com This method utilizes a coupling reagent, most commonly dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.org The reaction proceeds at room temperature and is tolerant of a wide range of functional groups. wikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol to yield the ester and dicyclohexylurea (DCU), a stable urea byproduct. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of an N-acylurea byproduct. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Direct Esterification Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) organic-chemistry.org | DCC and DMAP wikipedia.org |

| Reaction Conditions | Typically reflux temperature chemistrysteps.com | Room temperature wikipedia.org |

| Substrate Scope | Good for simple, acid-stable substrates commonorganicchemistry.com | Suitable for acid-sensitive and sterically hindered substrates organic-chemistry.org |

| Byproducts | Water chemistrysteps.com | Dicyclohexylurea (DCU) wikipedia.org |

Convergent Synthesis via Carbon-Carbon Bond Formation Strategies

Convergent synthetic strategies offer an alternative approach to constructing the carbon skeleton of this compound and its analogues, often with high levels of control over stereochemistry.

Horner–Wadsworth–Emmons Reaction Sequences for α,β-Unsaturated Esters

While not directly producing the alkyne, the Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the synthesis of α,β-unsaturated esters, which can serve as precursors to alkynoates. The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene. A key advantage of the HWE reaction is its high E-selectivity, favoring the formation of the trans-alkene.

Wittig-Type Olefination Protocols for Enynes

The Wittig reaction and its variants are instrumental in the formation of carbon-carbon double bonds and can be adapted for the synthesis of enynes, which are valuable intermediates. The classic Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. For the synthesis of enynes, a suitable ylide bearing an alkyne moiety would be required.

Derivatization from Saturated and Unsaturated Heptanoate Precursors

Another synthetic avenue involves the modification of pre-existing heptanoate frameworks. This can involve the introduction of unsaturation into a saturated heptanoate ester or the further functionalization of an already unsaturated precursor. For instance, a saturated ethyl heptanoate could potentially be halogenated and then subjected to elimination reactions to introduce the desired triple bond.

Considerations of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

In the context of esterification, several greener approaches have been developed. For example, the use of solid acid catalysts can simplify product purification and catalyst recycling. Microwave-assisted organic synthesis has also been shown to accelerate reaction times and improve yields in some esterification reactions. nih.gov

Application of Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach to synthesis. Lipases are a class of enzymes that can efficiently catalyze esterification reactions under mild conditions. google.com The use of lipases for the synthesis of esters like this compound can offer several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and the avoidance of harsh acidic or basic catalysts. google.com A significant challenge in biocatalytic esterification is the removal of water, which is a byproduct of the reaction and can lead to the reverse reaction (hydrolysis). google.com

Utilization of Environmentally Benign Catalytic Systems

The principles of green chemistry have spurred the development of catalytic systems that minimize or eliminate the use of hazardous substances. For the synthesis of this compound, this translates to the exploration of reusable heterogeneous catalysts, photocatalysts, and biocatalysts as alternatives to traditional homogeneous catalysts and stoichiometric activators.

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of easy separation from the reaction mixture, recyclability, and reduced waste. Iron-based catalysts, in particular, have gained attention due to the low toxicity and abundance of iron. For instance, magnetic nanoparticles functionalized with catalytic groups, such as nano-Fe₃O₄@EA, have been successfully employed in condensation reactions to produce derivatives of ethyl cyanoacetate (B8463686) with high yields and short reaction times. oiccpress.comoiccpress.com The reusability of such magnetic nanocatalysts makes them an attractive option for the sustainable synthesis of esters like this compound. oiccpress.com These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. oiccpress.com

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reusability | Reference |

| nano-Fe₃O₄@EA | Aromatic aldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-phenylacrylate derivative | High | Up to 5 cycles | oiccpress.com |

Photocatalysis:

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions. Photocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) can initiate reactions through single-electron transfer (SET) processes upon irradiation with visible light. acs.org This methodology has been applied to the synthesis of complex cyclic molecules from alkyne-tethered α-sulfonyl esters, including derivatives of hept-6-ynoate. acs.org The reaction proceeds via the formation of radical intermediates, leading to cyclization and rearrangement products in good yields. acs.org This approach highlights the potential for developing novel photocatalytic pathways for the functionalization of alkynes and the synthesis of complex molecules derived from this compound.

| Photocatalyst | Substrate | Base | Product | Yield (%) | Reference |

| 4CzIPN-Ph | ethyl 7-(4-chlorophenyl)-2-((4-chlorophenyl)sulfonyl)hept-6-ynoate | NaOH | Substituted methylenecyclopentane | 75 | acs.org |

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly alternative for ester synthesis. Immobilized lipases, in particular, have been extensively studied for the production of various esters, including flavor and fragrance compounds like ethyl hexanoate. mdpi.comgoogle.com The enzymatic synthesis of ethyl caproate, a structurally similar ester, has been shown to proceed under mild reaction conditions with low energy consumption and high product purity. google.com The immobilization of enzymes on solid supports allows for their easy recovery and reuse, making the process economically viable and sustainable. mdpi.com Lipases from various microbial sources, such as Pseudomonas fluorescens, have demonstrated high efficiency in the kinetic resolution of racemic acids and alcohols via esterification, highlighting their potential for the enantioselective synthesis of chiral analogues of this compound. orgsyn.org

| Enzyme | Substrates | Product | Key Advantage | Reference |

| Immobilized Lipase | Hexanoic acid and ethanol | Ethyl hexanoate | Mild conditions, high purity | google.com |

| Lipase P-30 Amano | Racemic 2-fluorohexanoic acid and ethanol | Enantiomerically pure ethyl (R)- and (S)-2-fluorohexanoate | High enantioselectivity | orgsyn.org |

Implementation of Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has revolutionized chemical synthesis by offering precise control over reaction parameters, enhanced safety, and seamless scalability. flinders.edu.aunih.gov In a flow system, reagents are continuously pumped through a reactor, where they mix and react under controlled temperature and pressure. This technology is particularly well-suited for multi-step syntheses, allowing for the integration of reaction, separation, and purification steps into a single, automated process. nih.gov

The key advantages of continuous-flow synthesis include:

Precise Control: Temperature, pressure, and residence time can be accurately controlled, leading to improved selectivity and yields. flinders.edu.au

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel (scaling-out). flinders.edu.au

Automation: Continuous-flow systems can be automated for unattended operation, improving efficiency and reproducibility.

While specific examples for the continuous-flow synthesis of this compound are not yet widely reported, the successful application of this technology to the synthesis of other α,β-unsaturated esters and complex molecules demonstrates its significant potential. flinders.edu.auunimi.it The development of a continuous-flow process for this compound would likely involve the esterification of hept-2-ynoic acid with ethanol using a packed-bed reactor containing a solid acid catalyst or an immobilized enzyme. This would enable a highly efficient, sustainable, and scalable production of this important chemical intermediate.

| Reaction Type | Key Features of Flow Process | Products | Throughput/Yield | Reference |

| α-Trifluoromethylthiolation of carboxylic acids followed by esterification | Telescoped multi-step synthesis, short reaction times | α-Trifluoromethylthiolated esters | 183.4 mg/h | unimi.it |

| Multi-step synthesis of APIs and natural products | Efficient mixing, thermal control, in-line purification | Complex organic molecules | High yields | flinders.edu.aunih.gov |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl Hept 2 Ynoate

Cycloaddition Reactions and Heterocyclic Compound Synthesis

The conjugated system of ethyl hept-2-ynoate serves as an excellent substrate for cycloaddition reactions, providing pathways to complex heterocyclic and carbocyclic structures.

While specific studies on this compound are not prevalent, the reactivity of analogous α,β-alkynoates in phosphine-catalyzed cycloadditions is well-documented and provides a strong model for its behavior. These reactions are powerful methods for constructing five-membered rings. The mechanism of the phosphine-catalyzed [3+2] cycloaddition involves several key steps. pku.edu.cnnih.gov The reaction is initiated by the nucleophilic attack of a tertiary phosphine on the β-carbon of the alkynoate. This generates a zwitterionic 1,3-dipole intermediate, which is the key reactive species. nih.gov This dipole can then react with various dipolarophiles, such as electron-deficient imines, to form dihydropyrrole rings after a subsequent proton shift and elimination of the phosphine catalyst.

This compound can function as a dienophile in [4+2] Diels-Alder cycloadditions due to its electron-deficient alkyne moiety. When reacted with a diene such as 1,3-cyclohexadiene, the expected product would be a bicyclic adduct. The reaction involves the concerted interaction of the four π-electrons of the diene with the two π-electrons of the alkyne, forming a new six-membered ring. This transformation provides a direct route to complex carbocyclic frameworks. While the Diels-Alder reaction is a cornerstone of organic synthesis, specific experimental data on the reaction between this compound and cyclohexadienes is limited in available literature. However, the general principles of such reactions are well-established, typically requiring thermal conditions or Lewis acid catalysis to proceed efficiently. Some studies note that 1,3-cyclohexadiene can be an unreactive diene in certain contexts. figshare.comresearchgate.net

The mechanism of cycloaddition reactions can be complex, proceeding through either a concerted pathway or a stepwise pathway involving discrete intermediates. The formation of zwitterionic intermediates is particularly favored in reactions involving polar components. nih.govmdpi.com

In the context of [3+2] cycloadditions, such as the reaction between an azide and an alkynoate, the potential for a zwitterionic intermediate has been a subject of detailed computational investigation. Studies on the closely related ethyl propiolate with aryl azides have provided significant insight. mdpi.comnih.gov These computational analyses suggest that the reaction proceeds through a polar, single-step mechanism rather than a pathway involving a stable, cyclizable zwitterionic intermediate. mdpi.comnih.gov While attempts to locate such a traditional zwitterionic intermediate on the reaction coordinate were unsuccessful, the calculations did reveal that zwitterions with an "extended" conformation could be formed on parallel reaction pathways. mdpi.comnih.gov These extended zwitterions, however, are not geometrically suited for cyclization to form the final triazole product. mdpi.com This contrasts with phosphine-catalyzed reactions (see 3.1.1), where the formation of a zwitterionic species is the crucial first step. pku.edu.cnnih.gov

Selective Reduction and Oxidation Reactions of Functional Groups

The presence of two distinct functional groups—an alkyne and an ester—allows for selective transformations of this compound.

Selective Reduction: The carbon-carbon triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the reagents and conditions employed. Furthermore, the ester group can be reduced to a primary alcohol.

| Reagent/Catalyst | Functional Group Targeted | Product | Stereochemistry/Outcome |

| H₂, Lindlar's Catalyst | Alkyne | (Z)-Ethyl hept-2-enoate | Syn-addition (cis) |

| Na, NH₃ (l) | Alkyne | (E)-Ethyl hept-2-enoate | Anti-addition (trans) |

| H₂, Pd/C | Alkyne | Ethyl heptanoate | Complete saturation |

| LiAlH₄ | Ester & Alkyne | Hept-2-yn-1-ol | Reduction of ester to alcohol |

| LiAlH₄ (excess), H₂/Pd | Ester & Alkyne | Heptan-1-ol | Complete reduction |

Selective Oxidation: The alkyne moiety can undergo oxidative cleavage under strong oxidizing conditions. Reagents such as ozone (O₃) followed by an oxidative workup or hot potassium permanganate (KMnO₄) will cleave the triple bond, yielding two carboxylic acid fragments. In the case of this compound, this would result in the formation of pentanoic acid and the ethyl ester of oxalic acid.

Nucleophilic Addition and Substitution Pathways

The electronic properties of this compound define two primary sites for nucleophilic attack: the β-carbon of the alkyne (conjugate addition) and the carbonyl carbon of the ester (acyl substitution).

Nucleophilic Addition to the Alkyne: The alkyne in this compound is "activated" by the conjugated ester group, making it an excellent Michael acceptor for 1,4-conjugate additions. researchgate.netbham.ac.ukresearchgate.net Soft nucleophiles, such as thiols and amines, preferentially attack the electrophilic β-carbon of the alkyne. researchgate.net This reaction is highly efficient and forms a new carbon-nucleophile bond, resulting in an enolate intermediate which is subsequently protonated to yield a functionalized (E)- or (Z)-alkene. The reactivity of the activated alkyne follows the general trend of ynones > propiolates > propiolamides. researchgate.net

Nucleophilic Substitution at the Ester Group: The ester functional group can undergo nucleophilic acyl substitution. This classic reaction involves the attack of a nucleophile at the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. Common transformations include:

Hydrolysis: Reaction with water in the presence of an acid or base catalyst yields hept-2-ynoic acid.

Transesterification: Treatment with a different alcohol in the presence of a catalyst replaces the ethyl group with a new alkyl group.

Aminolysis: Reaction with ammonia or a primary/secondary amine yields the corresponding amide, hept-2-ynamide.

Transition Metal-Catalyzed Transformations

The alkyne moiety of this compound is a versatile substrate for a wide array of transition metal-catalyzed reactions, which enable the construction of complex molecular architectures. mdpi.com

Palladium-Catalyzed Reactions: While Sonogashira coupling is typically performed on terminal alkynes, palladium catalysts can facilitate other transformations of internal alkynes, such as carbopalladation reactions, which can be followed by cross-coupling to introduce new substituents.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are well-known for mediating alkyne metathesis, a process that redistributes alkyne fragments. Ruthenium can also catalyze cycloaddition reactions and redox-neutral C-H functionalization at positions adjacent to the reacting groups.

Gold and Platinum Catalysis: Gold and platinum salts are powerful π-acids that can activate the alkyne of this compound towards attack by nucleophiles. This can facilitate hydration reactions to form β-keto esters or catalyze intramolecular cyclizations if a suitable nucleophile is present elsewhere in the molecule.

Cobalt-Catalyzed Reactions: The Pauson-Khand reaction is a notable cobalt-mediated transformation. In this [2+2+1] cycloaddition, an alkyne, an alkene, and carbon monoxide react to form a cyclopentenone. Reacting this compound with an alkene like ethene in the presence of a cobalt catalyst would be expected to produce a cyclopentenone ring, a valuable synthetic intermediate.

Palladium(II)-Catalyzed Rearrangements of Derived Allylic Alcohols

Information regarding the specific Palladium(II)-catalyzed rearrangements of allylic alcohols derived directly from this compound is not detailed in the available scientific literature. Research in this area tends to focus on more complex or varied substrates.

Tandem Alkyne Hydroacylation and Oxo-Michael Additions

This compound has been identified as a substrate in tandem reactions involving rhodium-catalyzed intermolecular hydroacylation of its alkyne functional group with salicylaldehydes, followed by an intramolecular oxo-Michael addition. iastate.edunih.gov This sequence is a valuable method for the diastereoselective synthesis of 2,3-disubstituted chroman-4-ones. iastate.edunih.govfao.org

The process streamlines the synthesis of chroman-4-ones, which are significant heterocyclic motifs. iastate.edu In documented examples, the hydroacylation of activated alkynes like this compound, followed by the oxo-Michael addition, can lead to the formation of a mixture of chroman-4-one and benzofuran-3(2H)-one products. iastate.edu The development of a general catalyst system that achieves high regio- and diastereoselectivity for this tandem process is a key research focus. iastate.edu The reaction is generally promoted by a rhodium catalyst, such as [Rh(cod)Cl]2, with a suitable ligand like dppf, and a base is used to facilitate the intramolecular oxo-Michael addition step. researchgate.net

Table 1: Tandem Alkyne Hydroacylation/Oxo-Michael Addition of Alkynes with Salicylaldehydes iastate.edu

| Entry | Alkyne | Salicylaldehyde | Base | Solvent | Yield of 3a (%) | d.r. of 3a |

|---|---|---|---|---|---|---|

| 1 | Diphenylacetylene | Salicylaldehyde | Na2CO3 | 1,4-Dioxane | 90 | 2.5:1 |

| 2 | Diphenylacetylene | Salicylaldehyde | K3PO4 | 1,4-Dioxane | 94 | 2.5:1 |

| 3 | Diphenylacetylene | Salicylaldehyde | CsF | 1,4-Dioxane | 96 | 2.9:1 |

| 7 | Diphenylacetylene | Salicylaldehyde | CsF | Acetonitrile (B52724) | 93 | 5.7:1 |

| 11 | Diphenylacetylene | Salicylaldehyde | CsF (8 mol %) | Acetonitrile | 88 | 5.0:1 |

| 12 | Diphenylacetylene | Salicylaldehyde | CsF (8 mol %) | Acetonitrile | 86 | 4.8:1 |

Note: This table represents data for a model reaction with diphenylacetylene, as specific yield and diastereoselectivity data for this compound were not available in the cited literature. The study mentions this compound as an example of an activated alkyne used in such reactions.

Organocatalytic Cascade and Domino Reactions

Specific studies detailing the application of this compound in organocatalytic cascade and domino reactions are not prominently featured in the reviewed literature.

There is no specific information available in the searched literature regarding the use of this compound as a substrate in asymmetric syntheses involving double Michael additions.

Intramolecular Cyclization Studies and Mechanistic Differences

Investigations into the intramolecular cyclization of derivatives of this compound and the mechanistic distinctions of such processes are not described in the accessible research literature.

Isomerization Processes of Hept-2-ynoate Scaffolds

Detailed studies on the specific isomerization processes of the hept-2-ynoate scaffold, particularly concerning this compound, are not available in the surveyed scientific literature.

Applications of Ethyl Hept 2 Ynoate in Advanced Materials and Biomedical Research

Function as a Crucial Building Block in Complex Organic Synthesis

The reactivity of the carbon-carbon triple bond in ethyl hept-2-ynoate, coupled with the functionality of the ester group, renders it a highly useful precursor in the assembly of intricate molecular architectures. Alkynoates, in general, are recognized as powerful and diverse building blocks in organic chemistry due to the electronic properties of their carbon-carbon triple bonds, which are influenced by electron-withdrawing groups, and the coordination sites provided by their carbonyl groups. nih.govresearchgate.net

There is a growing emphasis in medicinal chemistry on the development of sp3-rich molecular scaffolds, which offer three-dimensional structures that can lead to improved pharmacological properties compared to flat, aromatic compounds. nih.gov The strained nature of the triple bond in this compound makes it an excellent participant in various cycloaddition reactions, which are powerful methods for the construction of cyclic and polycyclic systems. researchgate.net While direct examples of this compound in the synthesis of complex polycyclic scaffolds are not extensively documented, the reactivity of similar alkynoates in cycloaddition reactions suggests its potential utility in this area. For instance, alkynes are known to participate in [2+2] photocycloaddition reactions to generate complex, multi-ring systems. nih.gov

The general utility of alkynoates in transition-metal catalyzed reactions for the synthesis of a wide array of heterocycles further underscores the potential of this compound. nih.govresearchgate.net These reactions can lead to the formation of diverse heterocyclic frameworks, which are core structures in many biologically active compounds.

| Reaction Type | Potential Product Scaffold | Significance |

| [2+2] Photocycloaddition | Bicyclo[3.2.0]heptane derivatives | Access to strained ring systems and sp3-rich cores. nih.gov |

| Transition-Metal Catalyzed Annulations | Fused and spiro-heterocycles | Generation of diverse and complex molecular architectures. nih.govresearchgate.net |

| Diels-Alder Reactions | Substituted cyclohexene derivatives | Formation of six-membered rings with controlled stereochemistry. |

Contributions to Medicinal Chemistry and Drug Discovery Platforms

In the realm of medicinal chemistry, small molecules that can be readily modified are invaluable for the exploration of chemical space and the development of new therapeutic agents. sptlabtech.com this compound serves as a valuable scaffold that can be elaborated to generate libraries of diverse compounds for biological screening.

The structural motif of this compound can be found within more complex molecules that exhibit a range of biological activities. While the pharmacological profile of this compound itself is not well-characterized, its derivatives have the potential to interact with various biological targets. The synthesis and evaluation of derivatives of natural products like hesperetin have shown that modification of a core structure can lead to compounds with significant antioxidant and antitumor activities. mdpi.com Similarly, derivatives of ethylenediurea have been investigated for their anti-proliferative activity. mdpi.com This suggests that a library of compounds derived from this compound could yield novel therapeutic leads.

The general approach in drug discovery often involves the synthesis of a series of related compounds to understand structure-activity relationships (SAR). The reactivity of the alkyne and ester groups in this compound allows for systematic modifications, which is a key step in the hit-to-lead optimization process. sptlabtech.com

Structural optimization is a critical phase in drug discovery where an initial "hit" compound with modest activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The introduction of specific functional groups can significantly impact the biological activity of a molecule. For instance, the strategic placement of a methyl group, often referred to as the "magic methyl" effect, can enhance the binding affinity of a drug candidate. mdpi.com

This compound provides a framework that can be systematically modified. For example, the terminal alkyne can be used in "click chemistry" reactions to attach various molecular fragments, allowing for the rapid generation of a diverse set of derivatives for biological evaluation. This approach is highly efficient for exploring the chemical space around a particular scaffold and identifying key structural features that contribute to biological activity. The optimization of bioactive compounds often relies on the iterative process of chemical synthesis and biological testing, a process for which readily modifiable building blocks like this compound are well-suited. chemrxiv.org

| Structural Modification | Potential Biological Outcome | Relevant Example Principle |

| Conversion of ester to amides | Altered solubility and hydrogen bonding capacity | General principle in medicinal chemistry to improve ADME properties. |

| Addition to the alkyne | Introduction of new pharmacophores | Click chemistry for rapid library synthesis. |

| Hydrogenation of the alkyne | Conversion to alkene or alkane for conformational studies | Understanding the role of rigidity in receptor binding. |

Exploration in Materials Science (General to alkynoates)

The field of materials science focuses on the design and discovery of new materials with novel properties. acs.org Alkynoates and other terminal alkynes are valuable monomers and functionalization agents in the synthesis of a variety of polymers and advanced materials. oup.comresearchgate.net The presence of the reactive alkyne group in this compound makes it a candidate for incorporation into polymeric structures.

Terminal alkynes are particularly useful in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and versatile reaction for creating well-defined polymer architectures. This reaction can be used to synthesize block copolymers, functionalize polymer surfaces, and create cross-linked networks. researchgate.net

Role in Flavor and Fragrance Chemistry (As a component for analysis)

While many esters are integral to the characteristic scents and tastes of fruits and other natural products, the specific role of this compound in flavor and fragrance chemistry is primarily analytical rather than as a direct flavoring or fragrance ingredient. imbibeinc.comuga.edulibretexts.org Its unique structure as an unsaturated ester makes it a useful reference compound in the detailed analysis of complex mixtures such as essential oils and food flavor profiles. researchgate.netmdpi.compfigueiredo.org The primary application in this context is its use in chromatographic and spectrometric techniques to identify and quantify other volatile compounds. nih.govijpsonline.comresearchgate.net

The analysis of volatile compounds in flavors and fragrances relies heavily on techniques like Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). mdpi.comresearchgate.net In this context, this compound can serve as an analytical standard. Due to its distinct molecular weight and structure, it will have a specific retention time in a GC column and a unique fragmentation pattern in a mass spectrometer. chemguide.co.uklibretexts.org Researchers can use this data to confirm the presence of similar unsaturated esters in a sample or to calibrate their instruments.

For instance, when analyzing a natural extract, the identification of unknown compounds is a significant challenge. By comparing the GC-MS data of the unknown components with a library of data from known compounds, including reference standards like this compound, analysts can achieve accurate identification. nih.govijpsonline.com Although not widely reported as a natural component of common flavors, its synthetic availability allows for its use as a benchmark for comparing retention times and mass spectra of other structurally related molecules.

The triple bond in this compound gives it a rigid structure and a specific polarity, which influences its elution behavior in gas chromatography. This makes it a potentially valuable marker in the quality control of flavor and fragrance products, where consistency of the chemical profile is crucial.

Below is a table summarizing the key analytical parameters for this compound that are relevant for its use in flavor and fragrance analysis.

| Property | Value / Description | Significance in Analysis |

| Molecular Formula | C₉H₁₄O₂ | Determines the exact mass for Mass Spectrometry. |

| Molecular Weight | 154.21 g/mol | Provides the mass of the molecular ion peak (M+) in MS. nih.gov |

| Boiling Point | Not precisely documented | Affects the retention time in Gas Chromatography. |

| Key Mass Fragments (Predicted) | m/z = 125, 109, 81, 55 | Characteristic fragments from the loss of ethyl (-C₂H₅), ethoxy (-OC₂H₅), and subsequent alkyl chain fragmentations, used for identification. chemguide.co.uklibretexts.orgpharmacy180.com |

| Analytical Techniques | GC-MS, GC-FID | Standard methods for separating and identifying volatile organic compounds in complex mixtures. researchgate.netmdpi.com |

The following table details the typical mass spectrometry fragmentation patterns observed for esters, which helps in identifying compounds like this compound in a sample.

| Ion Formation | Fragmentation Process | Resulting m/z (for this compound) |

| [M-29]+ | Loss of the ethyl group (•C₂H₅) from the alkyl chain. | 125 |

| [M-45]+ | Loss of the ethoxy radical (•OC₂H₅) from the ester group. | 109 |

| Acylium Ion | Cleavage of the ester bond to form [CH₃(CH₂)₃C≡CCO]⁺. | 109 |

| McLafferty Rearrangement | Not prominent for this structure due to the triple bond position. | N/A |

By utilizing this compound as a reference, chemists can better understand the composition of complex flavor and fragrance matrices, ensuring quality and authenticity.

Theoretical and Computational Chemistry Studies of Ethyl Hept 2 Ynoate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. For Ethyl hept-2-ynoate, DFT studies could provide valuable insights into its fundamental properties. These calculations could determine optimized molecular geometry, Mulliken and Natural Population Analysis (NPA) atomic charges, and the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap typically suggests higher reactivity. Furthermore, maps of the electrostatic potential (ESP) could be generated to identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index could also be calculated to quantify its reactive nature.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates the electron-donating ability. |

| LUMO Energy | - | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, theoretical studies could investigate various transformations, such as cycloaddition reactions, nucleophilic additions to the triple bond, or reactions involving the ester functionality.

By locating the transition state (TS) structures and calculating their corresponding activation energies, researchers could predict the feasibility and kinetics of different reaction pathways. Intrinsic Reaction Coordinate (IRC) calculations could then be performed to confirm that the identified transition states connect the reactants and products. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Table 2: Hypothetical Reaction Pathway Analysis for a Reaction of this compound

| Reaction Step | Structure | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | This compound + Reagent | 0.0 | Starting materials. |

| Transition State 1 | [TS1] | - | First energy barrier. |

| Intermediate | [Intermediate] | - | A stable species along the reaction path. |

| Transition State 2 | [TS2] | - | Second energy barrier. |

Predictive Analysis of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products, and predicting the regioselectivity and stereoselectivity is a key challenge in organic synthesis. Computational methods can be highly effective in this regard. For reactions involving this compound, such as the addition of an unsymmetrical reagent across the carbon-carbon triple bond, computational analysis of the activation energies for the formation of different regioisomers could predict the major product.

Similarly, for reactions that can produce different stereoisomers (e.g., enantiomers or diastereomers), the relative energies of the transition states leading to these isomers could be calculated to predict the stereochemical outcome. This predictive capability is invaluable for designing selective synthetic routes.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule play a crucial role in its physical properties and reactivity. Molecular modeling and molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. By identifying the low-energy conformers and the energy barriers between them, a deeper understanding of its structural preferences can be achieved.

MD simulations can also provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules. This information is vital for understanding its solubility, aggregation behavior, and how intermolecular forces might influence its reactivity in condensed phases.

Biological Relevance and Biochemical Interactions of Ethyl Hept 2 Ynoate and Its Derivatives

Enzymatic Biotransformations (e.g., Hydrolysis by Esterases, Cytochrome P450 Metabolism)

Direct studies on the enzymatic biotransformation of ethyl hept-2-ynoate are not available. However, based on its structure as an ester, it is plausible that it could be a substrate for various esterases present in biological systems. This enzymatic hydrolysis would cleave the ester bond, yielding hept-2-ynoic acid and ethanol. The rate and extent of such a reaction would be dependent on the specific esterases involved and the accessibility of the ester group.

The presence of a terminal alkyne in the hept-2-ynoate structure suggests potential metabolism by cytochrome P450 (CYP) enzymes. CYP enzymes are known to oxidize terminal alkynes, which can lead to the formation of reactive intermediates. This process can result in the inactivation of the CYP enzyme itself, a phenomenon known as mechanism-based inhibition. While this is a known metabolic pathway for various acetylenic compounds, specific studies on this compound are absent.

Investigation of Biological Activity and Molecular Target Engagement

There is no available research detailing the specific biological activities or molecular targets of this compound.

Mechanisms of Action at the Molecular Level (e.g., Enzyme Inhibition, Tubulin Binding)

The biological mechanism of action for this compound has not been elucidated in the scientific literature. While some α,β-unsaturated carbonyl compounds are known to act as Michael acceptors and can covalently modify biological nucleophiles, leading to enzyme inhibition, there is no specific evidence to suggest this mechanism for this compound. Similarly, while various small molecules are known to interfere with tubulin polymerization, a critical process in cell division, there are no published studies linking this compound or its derivatives to tubulin binding.

Role as a Metabolite in Biological Pathways

This compound has not been identified as a metabolite in any known biological pathways. Its potential hydrolysis product, hept-2-ynoic acid, is also not a commonly recognized intermediate in major metabolic routes. Further research would be required to determine if this compound is formed endogenously or if it can be incorporated into any metabolic processes.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Due to the lack of identified biological activity for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a measurable biological endpoint to assess how chemical modifications to a parent compound affect its activity. Without a known biological target or effect, such studies are not feasible.

Q & A

Q. What are the standard synthetic routes for producing ethyl hept-2-ynoate, and how do reaction conditions influence yield?

this compound is typically synthesized via alkyne carboxylation or esterification of hept-2-ynoic acid. Key variables include catalyst selection (e.g., palladium or cobalt complexes), solvent polarity, and temperature. For example, cobalt-catalyzed annulation reactions require precise control of ligand-to-metal ratios to avoid side products like regioisomers . Yield optimization often involves iterative testing of reaction times (e.g., 12–24 hours) and inert atmospheres (N₂/Ar) to prevent oxidation.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological steps include:

- Spectroscopy : ¹H/¹³C NMR to verify ester carbonyl (δ ~165–175 ppm) and alkyne proton absence (confirming triple bond position).

- Chromatography : GC-MS or HPLC to assess purity (>95% threshold for most studies).

- Elemental Analysis : Match calculated vs. observed C/H/O ratios to rule out contaminants. Discrepancies in spectral data should prompt re-evaluation of synthetic protocols or solvent residues .

Advanced Research Questions

Q. What factors govern regioselectivity in cobalt-catalyzed annulation reactions involving this compound?

Regioselectivity in such reactions depends on alkyne electronic/steric profiles and catalyst design. This compound’s electron-withdrawing ester group directs annulation to the β-position, as observed in studies producing regioisomers 39 and 40 in a 2:1 ratio . Advanced analysis involves:

- Computational Modeling : DFT calculations to map transition states and electron density distributions.

- Kinetic Studies : Varying catalyst loadings (1–5 mol%) to differentiate thermodynamic vs. kinetic control. Contradictions in regioselectivity (e.g., poor selectivity with bulky substrates) may arise from competing π-π interactions or ligand dissociation rates.

Q. How can researchers resolve contradictions in kinetic data for this compound’s hydrolysis under acidic vs. basic conditions?

Conflicting rate constants often stem from:

- Mechanistic Pathways : Acidic hydrolysis proceeds via oxonium ion intermediates, while basic conditions involve nucleophilic acyl substitution.

- Experimental Artifacts : pH fluctuations or temperature gradients during data collection. To address this:

- Replicate experiments using buffered solutions (pH 2–12) and calorimetry to monitor exothermicity.

- Apply Eyring plots to compare activation parameters (ΔH‡, ΔS‡) across conditions .

Q. What computational methods are most effective for predicting this compound’s reactivity in novel catalytic systems?

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are preferred for modeling transition-metal interactions. Key steps include:

- Ligand Parameterization : Assign force fields to cobalt catalysts using crystallographic data.

- Reactivity Screening : Simulate alkyne insertion barriers with varying ligands (e.g., cyclopentadienyl vs. phosphine). Validate predictions experimentally via kinetic isotope effects (KIEs) or Hammett plots .

Data Analysis & Experimental Design

Q. How should researchers design experiments to isolate this compound’s decomposition products during long-term storage?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic LC-MS analysis.

- Control Variables : Use amber vials under N₂ to decouple light/oxygen effects.

- Statistical Tools : Apply ANOVA to compare degradation rates across batches. Contradictory findings (e.g., unexpected ester hydrolysis) may indicate trace moisture or catalytic impurities .

Q. What strategies mitigate biases in spectroscopic data interpretation for this compound derivatives?

- Blinded Analysis : Have independent researchers assign NMR/IR peaks without prior knowledge of expected outcomes.

- Reference Standards : Compare against commercially available alkyne esters (e.g., ethyl pent-2-ynoate).

- Error Reporting : Quantify signal-to-noise ratios and integration errors in spectral data .

Methodological Resources

Table 1 : Key Parameters for this compound Reactivity Studies

Note : Adhere to IUPAC nomenclature and SI units (e.g., mmol, μL) to ensure reproducibility . Avoid over-interpreting minor spectral peaks without statistical validation (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.